N-(3-Methyl-1,2-thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-1,2-thiazol-5-yl)propanamide is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2-thiazol-5-yl)propanamide typically involves the cyclization and condensation of haloketones with thioamides . One common method is the Gabriel synthesis, which involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another approach is the DCC (N,N′-dicyclohexylcarbodiimide) mediated coupling between amines and carboxylic acids .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale cyclization and condensation reactions. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity. detailed industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-1,2-thiazol-5-yl)propanamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-(3-Methyl-1,2-thiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-(3-Methyl-1,2-thiazol-5-yl)propanamide involves its interaction with specific molecular targets. Thiazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit bacterial cell wall synthesis or disrupt DNA replication in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(1,3-thiazol-2-yl)propanamide
- 3-oxo-3-phenyl-N-(1,3-thiazol-2-yl)propanamide
- 3-(1-aziridinyl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
N-(3-Methyl-1,2-thiazol-5-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
Properties
CAS No. |
60984-76-1 |
---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C7H10N2OS/c1-3-6(10)8-7-4-5(2)9-11-7/h4H,3H2,1-2H3,(H,8,10) |
InChI Key |
DHJSXPUXMBIAFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=NS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.